12-demethylneocaesalpin F
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Overview
Description
12-Demethylneocaesalpin F is a natural product that belongs to the family of neocaesalpinoids. It is a secondary metabolite found in the roots of the plant Caesalpinia pulcherrima. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
Target of Action
The primary target of 12-Demethylneocaesalpin F is the fungus Aspergillus fumigatus . This compound has been shown to be an effective antifungal agent, with activity equal to or greater than that of amphotericin B .
Biochemical Pathways
Given its antifungal activity, it can be inferred that it disrupts essential biochemical pathways in aspergillus fumigatus, leading to its antifungal effects .
Result of Action
The primary result of the action of this compound is its potent antifungal activity against Aspergillus fumigatus . This suggests that the compound’s action at the molecular and cellular levels leads to the inhibition of fungal growth or survival.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s efficacy . It is recommended to store the compound at -20°C for long-term use . If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Demethylneocaesalpin F involves the chemical investigation of Caesalpinia crista and Caesalpinia pulcherrima. The compound is isolated along with several known constituents through various extraction and purification processes .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. Most of the production is carried out in research laboratories through chemical synthesis and extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions: 12-Demethylneocaesalpin F undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
12-Demethylneocaesalpin F has a variety of scientific research applications:
Chemistry: It is used as a reference standard and in the study of diterpene esters.
Biology: The compound exhibits significant antifungal activity against Aspergillus fumigatus, with effectiveness comparable to or greater than amphotericin B.
Medicine: Due to its anti-inflammatory and anti-cancer properties, it is being investigated for potential therapeutic applications.
Industry: It is utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations.
Comparison with Similar Compounds
- 6β-Cinnamoyloxy-7β-acetoxyvouacapen-5α-ol
- 6β,7β-Dibenzoyloxyvouacapen-5α-ol
Comparison: 12-Demethylneocaesalpin F is unique due to its specific structure and biological activities. While other similar compounds like 6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-ol and 6β,7β-dibenzoyloxyvouacapen-5α-ol also exhibit biological activities, this compound stands out for its potent antifungal properties and broader range of applications in scientific research .
Properties
IUPAC Name |
[(4aR,5R,6R,6aS,7R,10aR,11aS,11bR)-4a,6,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O7/c1-15-17-13-19(28)34-26(17,31)14-18-20(15)21(29)22(33-23(30)16-9-6-5-7-10-16)27(32)24(2,3)11-8-12-25(18,27)4/h5-7,9-10,13,15,18,20-22,29,31-32H,8,11-12,14H2,1-4H3/t15-,18-,20-,21+,22+,25+,26+,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLRSKHOMKTLFY-WKAYIHASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C1=CC(=O)O3)O)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)O)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of 12-Demethyl neocaesalpin F?
A1: 12-Demethyl neocaesalpin F, a cassane diterpenoid isolated from the aerial parts of Caesalpinia pulcherrima [], exhibited significant antifeedant activity against the diamondback moth (Plutella xylostella), a major agricultural pest. The study found that 12-Demethyl neocaesalpin F had an EC50 value of 3.05 µg/cm2 against P. xylostella []. This suggests that 12-Demethyl neocaesalpin F could potentially be used as a natural insecticide to protect crops from this pest.
Q2: Were other cassane diterpenoids isolated from Caesalpinia pulcherrima in this study, and did they show similar activity?
A2: Yes, the study isolated a total of 21 cassane diterpenoids from Caesalpinia pulcherrima, including 10 new compounds []. Several of these compounds, including isovouacapenol C and pulcherrimin C, also exhibited notable antifeedant activity against either P. xylostella or the oriental armyworm (Mythimna separate), another agricultural pest []. This suggests that Caesalpinia pulcherrima is a promising source of natural insecticides.
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